1,5-双(4-氯苯基)-1H-吡唑-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

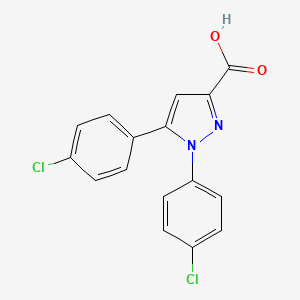

The compound “1,5-bis(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid” is a pyrrole derivative. It has been studied for its potential as a serotonin reuptake inhibitor, which could have implications for its use as an antidepressant .

Synthesis Analysis

The synthesis of this compound involves the reaction of the appropriate aldehyde with 2-propanone in an alkaline ethanolic solution . The resulting compound is then further reacted to produce the final product .Molecular Structure Analysis

The molecular structure of this compound is based on the pyrrole backbone, with two 4-chlorophenyl groups attached at the 1 and 5 positions, and a carboxylic acid group attached at the 3 position . The exact structure can be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis

This compound has been shown to inhibit serotonin reuptake, suggesting that it interacts with the serotonin reuptake transporter protein (SERT) . This could potentially make it useful as an antidepressant .科学研究应用

Anti-Inflammatory Properties

1,5-bis(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid exhibits promising anti-inflammatory activity. Researchers have explored its potential as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation pathways . This property makes it relevant for conditions such as arthritis, inflammatory bowel disease, and pain management.

Antituberculosis Activity

The compound has also been investigated as an antituberculosis lead candidate. Specifically, derivatives of this pyrazole framework, such as BM212, BM521, and BM533, have demonstrated efficacy against Mycobacterium tuberculosis . These findings highlight its potential for combating tuberculosis, a global health concern.

CNS Drug Development

Interestingly, shape-based virtual screening identified similarities between BM212 and the antidepressant drug sertraline. This suggests that 1,5-bis(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid could serve as a scaffold for central nervous system (CNS) drug development . Further exploration may reveal novel applications in treating neurological disorders.

Other Bioactivities

Beyond the mentioned fields, researchers have also explored the compound’s bioactivities in areas such as antibacterial and anticancer effects . While more studies are needed, these preliminary findings underscore its versatility.

作用机制

Target of Action

The primary target of 1,5-bis(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid is the serotonin reuptake transporter protein (SERT) . SERT plays a crucial role in regulating the concentration of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness, in the synaptic cleft.

Mode of Action

The compound interacts with SERT, inhibiting the reuptake of serotonin . This results in an increased concentration of serotonin in the synaptic cleft, which can enhance and prolong the effect of serotonin on the post-synaptic neuron.

Biochemical Pathways

The inhibition of SERT affects the serotonin pathway. By preventing the reuptake of serotonin, this compound can potentially increase the duration and intensity of serotonin’s effects. This can influence various physiological functions that are regulated by serotonin, including mood, appetite, and sleep .

Result of Action

The molecular and cellular effects of the compound’s action would likely involve changes in neuronal signaling due to the increased presence of serotonin in the synaptic cleft. This could lead to changes in mood and behavior, given serotonin’s role in these aspects of brain function .

安全和危害

未来方向

Future research on this compound could involve further exploration of its potential as an antidepressant, including in vivo testing and clinical trials . Additionally, research could be conducted to better understand its physical and chemical properties, as well as its safety and environmental impact.

属性

IUPAC Name |

1,5-bis(4-chlorophenyl)pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2N2O2/c17-11-3-1-10(2-4-11)15-9-14(16(21)22)19-20(15)13-7-5-12(18)6-8-13/h1-9H,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIPPBETYPPIQQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)Cl)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-bis(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-dimethoxyphenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3014226.png)

![tert-butyl N-{[(3,4,5-trimethoxyphenyl)carbamoyl]methyl}carbamate](/img/structure/B3014228.png)

![Methyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B3014229.png)

![1-[(4-Chlorophenyl)methyl]-3-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea](/img/structure/B3014234.png)

![2-[4-(2-Methoxyethanesulfinyl)phenyl]acetic acid](/img/structure/B3014243.png)

amino]-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B3014244.png)

![N-(3-fluoro-4-methylphenyl)-1-[3-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B3014245.png)

![4-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3014247.png)